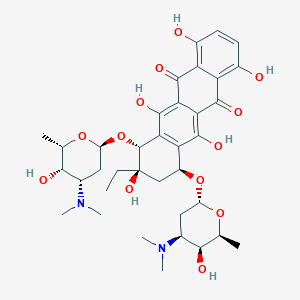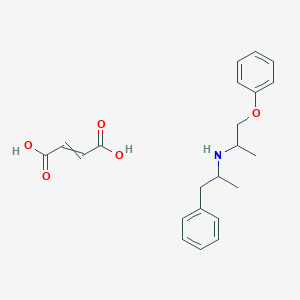
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
Vue d'ensemble
Description
"6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine" is a chemical compound that belongs to the class of organic compounds known as pyrimidines. It is characterized by the presence of a pyrimidine ring substituted with a chloro group, a trifluoromethyl group, and an amine group.
Synthesis Analysis
The synthesis of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives involves nucleophilic substitution reactions, starting from various precursors like amino thiophene carbonitriles and trifluoroacetic acid, followed by a one-pot procedure with phosphorous oxychloride. This method has led to the creation of novel compounds with potential antitumor activities as shown in the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives, demonstrating significant antitumor activity against various cell lines (Nie Yao et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction, highlighting their crystalline form and spatial arrangement. The structural analysis revealed that these compounds crystallize in different systems, showcasing the diversity in their molecular architecture and the influence of substituents on their crystal packing (Nie Yao et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives include various functionalization processes, such as chlorination, amination, and Suzuki coupling reactions. These reactions facilitate the introduction of diverse functional groups, expanding the chemical and biological properties of the core structure. The presence of the trifluoromethyl group significantly influences the reactivity and electronic properties of the pyrimidine ring, enhancing its potential for further chemical modifications (B. Ravi Shankar et al., 2021).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine derivatives, are closely related to their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal for understanding the behavior of 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine in chemical reactions and its interactions in biological systems. The trifluoromethyl group, in particular, imparts unique electronic effects, influencing the compound's reactivity and interaction with biological targets.
- (Nie Yao et al., 2014)
- (B. Ravi Shankar et al., 2021)
Applications De Recherche Scientifique
1. Agrochemicals and Pharmaceuticals
- Application : 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine is a key structural motif in active agrochemical and pharmaceutical ingredients. It is used in the synthesis of trifluoromethylpyridines, which are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Interfacial Interactions of Pyrimidines
Propriétés
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPLJKPRIYXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288638 | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
CAS RN |
1480-66-6 | |
| Record name | 6-Chloro-2-(trifluoromethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 57016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1480-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)




![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)


